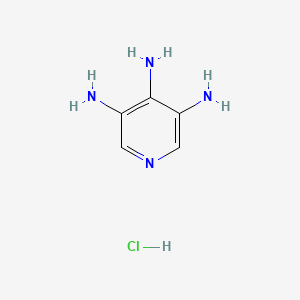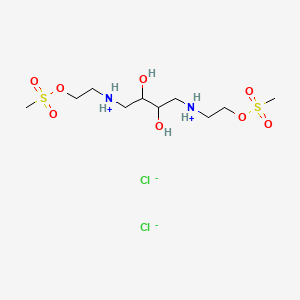
1-(2-Deoxypentofuranosyl)-5,6-dimethyl-1h-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Benzimidazole,1-(2-deoxy-a-D-erythro-pentofuranosyl)-5,6-dimethyl- is a synthetic compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological activities. This particular compound is characterized by the presence of a 2-deoxy-a-D-erythro-pentofuranosyl group attached to the benzimidazole ring, along with methyl groups at the 5 and 6 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole,1-(2-deoxy-a-D-erythro-pentofuranosyl)-5,6-dimethyl- typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Attachment of the 2-deoxy-a-D-erythro-pentofuranosyl Group: The 2-deoxy-a-D-erythro-pentofuranosyl group can be introduced via glycosylation reactions, where the benzimidazole core is reacted with a suitable glycosyl donor in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced catalytic systems may be employed to enhance the efficiency and yield of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Benzimidazole,1-(2-deoxy-a-D-erythro-pentofuranosyl)-5,6-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups on the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable catalysts or under thermal conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated forms of the compound.
Applications De Recherche Scientifique
1H-Benzimidazole,1-(2-deoxy-a-D-erythro-pentofuranosyl)-5,6-dimethyl- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It serves as a probe for studying biological processes and interactions, particularly those involving nucleic acids and proteins.
Medicine: The compound has potential therapeutic applications, including antiviral, anticancer, and antimicrobial activities. It is also investigated for its role in modulating biological pathways.
Industry: The compound is used in the development of new materials, such as polymers and coatings, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1H-Benzimidazole,1-(2-deoxy-a-D-erythro-pentofuranosyl)-5,6-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to nucleic acids, proteins, and enzymes, modulating their activity and function. For example, it may inhibit the activity of viral enzymes, leading to antiviral effects, or interact with cellular receptors, influencing signal transduction pathways.
Comparaison Avec Des Composés Similaires
1H-Benzimidazole: The parent compound without the 2-deoxy-a-D-erythro-pentofuranosyl and methyl groups.
5,6-Dimethylbenzimidazole: A derivative with methyl groups at the 5 and 6 positions but lacking the 2-deoxy-a-D-erythro-pentofuranosyl group.
2-Deoxy-D-ribose-Benzimidazole: A compound with the 2-deoxy-D-ribose group attached to the benzimidazole ring.
Uniqueness: 1H-Benzimidazole,1-(2-deoxy-a-D-erythro-pentofuranosyl)-5,6-dimethyl- is unique due to the presence of both the 2-deoxy-a-D-erythro-pentofuranosyl group and the methyl groups at the 5 and 6 positions. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
4600-71-9 |
|---|---|
Formule moléculaire |
C14H18N2O3 |
Poids moléculaire |
262.30 g/mol |
Nom IUPAC |
5-(5,6-dimethylbenzimidazol-1-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C14H18N2O3/c1-8-3-10-11(4-9(8)2)16(7-15-10)14-5-12(18)13(6-17)19-14/h3-4,7,12-14,17-18H,5-6H2,1-2H3 |
Clé InChI |
HJTIINUBIAXTGQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1C)N(C=N2)C3CC(C(O3)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzenesulfonic acid, 4-[[4-[(2-hydroxy-1-naphthalenyl)azo]phenyl]azo]-](/img/structure/B13732015.png)
![N-(4-[Benzoyl]benzyl)-N-(4-bromo phenyl)-N,N-dimethylammonium butyltriphenyl borate](/img/structure/B13732021.png)






![(NE)-N-[(2-isoquinolin-1-ylphenyl)methylidene]hydroxylamine](/img/structure/B13732079.png)




